N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVGHHGFAOJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated thiophene is then coupled with the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: Finally, the fluorobenzamide group is introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced amides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide may act against various bacterial and fungal pathogens. The presence of the thiazole ring is often associated with enhanced antimicrobial activity, making it a candidate for further investigation in drug development against resistant strains of bacteria and fungi.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Similar thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazole-containing compounds can selectively target cancer cell lines, including estrogen receptor-positive breast cancer cells, indicating that this compound might possess similar properties .
Ion Channel Modulation
Recent findings suggest that compounds like this compound can selectively inhibit certain ion channels. This specificity may provide therapeutic benefits in treating conditions related to ion channel dysfunctions, such as cardiac arrhythmias or neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring followed by the introduction of the bromothiophene and fluorobenzamide groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Screening
In a study focused on synthesizing thiazole derivatives, several compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with similar structural motifs to this compound exhibited promising activity against resistant strains .
Case Study 2: Cancer Cell Line Testing
A separate investigation assessed the anticancer potential of thiazole derivatives on MCF7 breast cancer cells using Sulforhodamine B assays. The study revealed that specific modifications to the thiazole structure enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy .
Mechanism of Action
The mechanism by which N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromothiophene and thiazole rings suggests potential interactions with aromatic or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazole Derivatives
Key Observations :
- Steric Bulk : The 5-bromothiophen-2-yl group is bulkier than phenyl or methylphenyl substituents, which may influence molecular packing or enzyme active-site interactions .
- Synthetic Routes : Most analogs employ thiourea or bromo-ketone intermediates under thermal or microwave conditions, suggesting scalable synthesis for the target compound .
Table 2: Reported Bioactivities of Structural Analogs
Implications for Target Compound :
- Anti-inflammatory Potential: Fluorine in the benzamide moiety may enhance COX/LOX binding affinity, as seen in compound 6a .
- Enzyme Inhibition : The bromothiophene group could mimic hydrophobic interactions observed in MS8’s EHD4 inhibition .
- Antimicrobial Activity : Thiazole cores in analogs suggest possible broad-spectrum activity for the target compound .
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
This compound features several key structural components:
- Bromothiophene moiety : Contributes to the compound's electronic properties.
- Thiazole ring : Known for its role in biological activity.
- Fluorobenzamide group : Enhances lipophilicity and biological interactions.
The molecular formula is with a molar mass of approximately 353.19 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Bromothiophene Intermediate : Bromination of thiophene using bromine or N-bromosuccinimide.
- Thiazole Ring Formation : Reacting the bromothiophene with thioamide and a base.
- Coupling with Fluorobenzamide : The final step involves coupling with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D Viability |
| HCC827 (Lung) | 6.26 ± 0.33 | 2D Viability |
| NCI-H358 (Lung) | 9.31 ± 0.78 | 2D Viability |
These results indicate that the compound exhibits selective toxicity towards cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity and reduce toxicity .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity.
- DNA Interaction : Studies indicate that similar compounds can interact with DNA, potentially disrupting replication and transcription processes .
Case Studies
In one notable study, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in vitro and in vivo models. The results showed promising antitumor activity, particularly in two-dimensional assays compared to three-dimensional models, indicating that the compound's effectiveness may vary based on the cellular environment .
Q & A
Q. Basic Characterization
- NMR : H and C NMR confirm substitution patterns (e.g., fluorine at C3 of benzamide, bromine on thiophene).
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C13H8BrF3N2O2S for similar analogs) .
- X-ray Diffraction : Resolves ambiguities in regiochemistry or isomerism .
Advanced Resolution of Contradictions
Discrepancies in NOE (Nuclear Overhauser Effect) or coupling constants may arise from dynamic processes (e.g., rotational barriers in the thiazole ring). Variable-temperature NMR or DFT calculations clarify such issues .
How does this compound interact with biological targets such as PFOR or COX/LOX enzymes, and what experimental models validate these mechanisms?
Basic Mechanism
The amide anion in thiazole-benzamide derivatives inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism . For COX/LOX inhibition, docking studies suggest hydrophobic interactions with enzyme active sites (e.g., 15-LOX) .
Q. Advanced Validation
- In vitro assays : PFOR activity is measured via NADH oxidation rates in Clostridium spp. .
- Cell-based models : COX-1/COX-2 selectivity is tested using stably transfected cell lines (e.g., IC50 determination) .
- Animal models : Anti-inflammatory activity is assessed via the dorsal air pouch model in rodents .
What strategies are employed to address low bioavailability or metabolic instability in preclinical studies?
Q. Basic Formulation
Q. Advanced Approaches
- Prodrug design : Esterification of the benzamide moiety increases oral absorption.
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., oxidative debromination) to guide structural modifications .
How do structural modifications (e.g., halogen substitution, heterocycle variation) affect antitumor or anti-inflammatory activity?
Q. Basic Structure-Activity Relationships (SAR)
Q. Advanced SAR Studies
- Thiazole-to-oxadiazole replacement : Reduces cytotoxicity but increases selectivity for NF-κB pathways .
- Morpholinopropyl side chains : Improve solubility without compromising COX-2 inhibition .
What computational tools are used to predict binding modes and pharmacokinetic properties?
Basic Docking Studies
AutoDock Vina or Schrödinger Suite models interactions with PFOR or COX-2. Hydrophobic pockets accommodate bromothiophene moieties, while hydrogen bonds stabilize the benzamide .
Advanced MD Simulations
Molecular dynamics (e.g., GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations predict the impact of substituents on binding affinity .
How are impurities or by-products identified and controlled during synthesis?
Q. Basic Analytical Methods
- HPLC-PDA : Detects regioisomers (e.g., bromine migration during coupling).
- LC-MS : Identifies acetylated by-products from excess acyl chloride .
Q. Advanced Strategies
- DoE (Design of Experiments) : Optimizes reagent ratios and temperatures to suppress side reactions.
- Crystallization screening : Selects solvents that exclude impurities via differential solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
